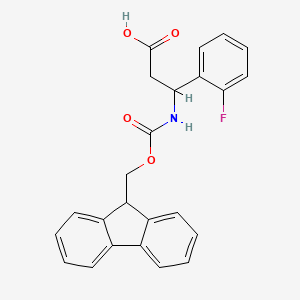

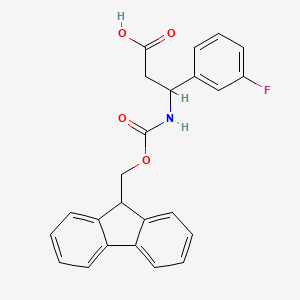

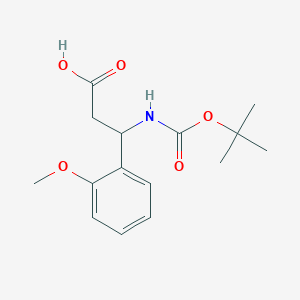

![molecular formula C6H11N B3121436 3-Azabicyclo[4.1.0]heptane CAS No. 286-09-9](/img/structure/B3121436.png)

3-Azabicyclo[4.1.0]heptane

Overview

Description

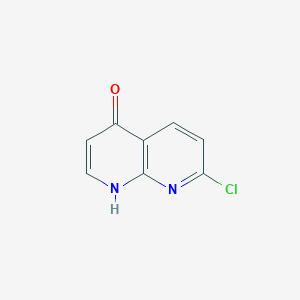

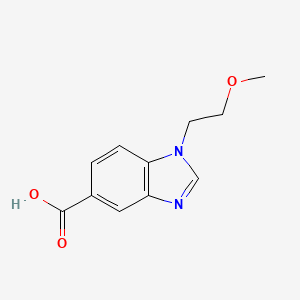

3-Azabicyclo[4.1.0]heptane is a type of organic compound . It is a derivative of azabicycloheptane, which is a class of compounds containing a bicyclic structure made up of a three-member ring and a seven-member ring, one of which is a nitrogen atom .

Synthesis Analysis

A general approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . Allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides undergo gold-catalyzed cycloisomerization leading to 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes in excellent yields and with high diastereoselectivities .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic structure made up of a three-member ring and a seven-member ring, one of which is a nitrogen atom .Chemical Reactions Analysis

The chemical reactions of this compound involve gold-catalyzed cycloisomerization of cyclopropenes . These reactions constitute the first examples of intramolecular cyclopropanation of an alkene by a gold carbene generated by electrophilic ring opening of a cyclopropene in the presence of gold (I) chloride .Scientific Research Applications

Synthesis Techniques

3-Azabicyclo[4.1.0]heptane is a compound of interest in the field of organic chemistry due to its complex bicyclic structure. Research has focused on developing methods for synthesizing this compound. For example, one study explores the synthesis of this compound-1-carboxylic acid through diazomalonate insertion, intramolecular cyclization, and chemoselective reduction of lactam, highlighting its potential as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).

Another approach involves Ti-mediated intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles to synthesize derivatives with 1-amino-3-azabicyclo[4.1.0]heptane skeleton (Gensini et al., 2002).

Photochemical Synthesis

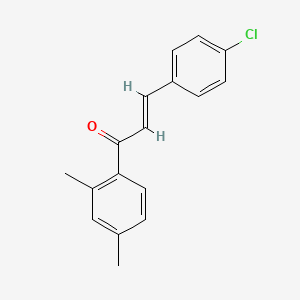

A novel method for the synthesis of substituted 3-azabicyclo[4.1.0]heptanes has been developed using a two-step process. This method is significant for drug discovery, utilizing benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization (Denisenko et al., 2017).

Advanced Building Blocks for Drug Discovery

The this compound derivatives are considered important pharmacophores. A study on a multicomponent cascade reaction has led to the formation of a strained derivative, which is significant in the field of medicinal chemistry (Kriis et al., 2010).

Construction of Ring Systems

The this compound ring system can be constructed using a tandem Michael-SN2 reaction, starting from readily available materials. This methodology is extendable to the synthesis of the this compound ring system, demonstrating its versatility in organic synthesis (Chan & Braish, 1994).

Mechanism of Action

Target of Action

3-Azabicyclo[4.1.0]heptane (3-ABH) is a heterocyclic system often present in molecules capable of acting on various biological targets . It’s found in various natural and synthetic biologically active compounds . For instance, it’s present in the ergot alkaloid cycloclavine and antibiotic indolizomycin . It’s also found in compounds of the duocarmycin group, which exhibit high cytotoxicity and are promising antitumor agents .

Mode of Action

The mode of action of 3-ABH is largely dependent on the specific biological target it interacts with. For instance, in the case of the antihistamine drug Rupatidine, the 3-ABH core was incorporated into the structure of the drug instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

Biochemical Pathways

The biochemical pathways affected by 3-ABH are diverse and depend on the specific biological target. For example, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . Protease inhibitors based on structurally related pseudopeptides show antiviral properties .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its physicochemical properties, which can be improved by incorporating the 3-abh core into the structure of drugs .

Result of Action

The molecular and cellular effects of 3-ABH’s action are diverse and depend on the specific biological target. For instance, 3-ABH derivatives have been used in the treatment of neurological and neurodegenerative diseases, and to overcome alcohol and drug addictions .

Safety and Hazards

The safety data sheet for Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment .

Future Directions

In 2022, bicyclo[3.1.1]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties . This suggests potential future directions for the development of new biologically active compounds using 3-Azabicyclo[4.1.0]heptane as a structural motif .

properties

IUPAC Name |

3-azabicyclo[4.1.0]heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-7-4-6-3-5(1)6/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFQJBMXUXJUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What kind of biological activity have 3-azabicyclo[4.1.0]heptane derivatives shown?

A1: Research indicates that specific derivatives of this compound exhibit potent inhibitory effects on the reuptake of serotonin, norepinephrine, and dopamine. [, , ] This suggests potential applications in treating conditions related to these neurotransmitters.

Q2: How does the structure of this compound lend itself to developing new drugs?

A2: The this compound scaffold possesses desirable characteristics for drug development, such as rigidity and sp3-enrichment, making it a promising starting point for discovering new lead compounds. []

Q3: Can you provide an example of how the this compound scaffold has been modified to create potentially therapeutic compounds?

A3: Researchers have synthesized derivatives containing a 6-(3,4-dichlorophenyl) group at the 1-position with various alkoxyalkyl substituents. These modifications led to compounds with improved bioavailability, brain penetration, and high potency and selectivity for serotonin, norepinephrine, and dopamine transporters. [, ]

Q4: Have any specific this compound derivatives been identified as particularly promising?

A4: Yes, a specific derivative, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane (compound 17 in the cited study []) has shown a promising profile in in vivo and in vitro studies, suggesting further investigation is warranted.

Q5: Are there any synthetic strategies that provide access to enantiomerically pure 3-azabicyclo[4.1.0]heptanes?

A5: Yes, a scalable route utilizes a commercially available chiral lactone as the starting material. This approach incorporates an efficient epimerization/hydrolysis step to minimize tedious purifications, yielding the desired tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate with high enantiomeric purity. []

Q6: What alternative synthetic approaches exist for constructing the this compound core?

A6: Several methods have been explored, including: * Gold-catalyzed cycloisomerization: This method utilizes cyclopropenes as starting materials and offers a diastereoselective route to various 3-oxa- and 3-azabicyclo[4.1.0]heptanes. [, ] * Titanium-mediated intramolecular reductive cyclopropanation: This approach employs α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles as starting materials, leading to diverse 3-azabicyclo[3.1.0]hexane and this compound derivatives. [, ] * Radical Cyclization: Utilizing N-chloro-β-methylenecyclopropylamine as a precursor, radical cyclization offers another route to synthesize 3-azabicyclo[4.1.0]heptanes. [, ]

Q7: Has the this compound core been incorporated into more complex polycyclic structures?

A7: Yes, researchers have successfully synthesized polycyclic δ-lactams containing a bridged benzomorphan skeleton incorporating the this compound unit. This synthesis utilizes bromofunctionalized 2,6-methano- and 1,5-methano-benzomorphanones as key intermediates. []

Q8: Are there any studies investigating the impact of substituents on the reactivity of this compound derivatives?

A8: Yes, research on the synthesis of polycyclic δ-lactams with bridged benzomorphan skeletons has explored the influence of substituents on the selectivity and diversity of the reactions. [] This research highlights how specific substituents can direct the reaction pathway and influence the stereochemical outcome.

Q9: Have any studies examined the regioselectivity of reactions involving the this compound scaffold?

A9: Yes, investigations into the epoxide ring-opening of 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane with amines have demonstrated remarkable regioselectivity switches depending on the reaction conditions. [] This control over regioselectivity is crucial for synthesizing specific isomers of biologically relevant molecules like trans-4-amino-3-hydroxypiperidines and trans-3-amino-4-hydroxypiperidines.

Q10: Has the this compound system been used to access other important heterocyclic motifs?

A10: Yes, the synthesis of trans-4-triazolyl-substituted 3-hydroxypiperidines utilizes tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, derived from a this compound intermediate. The terminal alkyne functionality in this derivative serves as a handle for introducing diverse triazole substituents through 1,3-dipolar cycloadditions with organic azides. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3121429.png)

![3-Oxa-6-aza-bicyclo[3.1.1]heptane](/img/structure/B3121444.png)